1-Bromohexane

Catalog No.
S583542
CAS No.
111-25-1
M.F
C6H13Br
M. Wt
165.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromohexane

CAS Number

111-25-1

Product Name

1-Bromohexane

IUPAC Name

1-bromohexane

Molecular Formula

C6H13Br

Molecular Weight

165.07 g/mol

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3

InChI Key

MNDIARAMWBIKFW-UHFFFAOYSA-N

SMILES

CCCCCCBr

Solubility

1.56e-04 M

Synonyms

1-Bromo-hexane; 1-Hexane bromide; 1-Hexylbromide; Hexyl bromide; NSC 71206; n-Hexyl bromide

Canonical SMILES

CCCCCCBr

Grignard Reactions

1-Bromohexane acts as an alkylating agent in Grignard reactions. These reactions involve the formation of a Grignard reagent, a reactive organometallic compound, by reacting magnesium metal with an alkyl halide. The Grignard reagent then reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This versatility makes 1-Bromohexane a valuable tool for synthesizing various organic molecules, including:

  • Alcohols
  • Aldehydes
  • Ketones
  • Carboxylic acids

Synthesis of Bromo-cyclic Compounds

-Bromohexane serves as a starting material for the synthesis of various bromo-substituted cyclic compounds. These compounds are crucial building blocks in organic synthesis and find applications in various areas, such as:

  • Pharmaceutical development: Bromo-cyclic compounds can serve as precursors for the synthesis of drugs and other pharmaceuticals .
  • Material science: Bromo-cyclic compounds can be used in the development of new materials with specific properties, such as polymers and functional molecules .

1-Bromohexane is an organobromine compound with the chemical formula CH₃(CH₂)₅Br. It is a colorless liquid at room temperature []. This compound finds application in various areas of scientific research, particularly organic synthesis [].


Molecular Structure Analysis

1-Bromohexane has a linear carbon chain of six carbons (hexane) with a bromine atom attached to the first carbon (hence the prefix "1-") and a methyl group (CH₃) at the end. The key feature of this structure is the presence of a halogen (bromine) atom, which can readily participate in various chemical reactions due to its good leaving group ability.


Chemical Reactions Analysis

1-Bromohexane undergoes several reactions relevant to scientific research. Here are some key examples:

  • Synthesis:

1-Bromohexane is typically synthesized by the free-radical addition of hydrogen bromide (HBr) to 1-hexene (C₆H₁₂). This reaction follows an anti-Markovnikov regioselectivity, meaning the bromine atom preferentially attaches to the less substituted carbon [].

Balanced chemical equation:

C₆H₁₂ + HBr -> CH₃(CH₂)₅Br (1-Bromohexane) []

  • Grignard Reaction:

1-Bromohexane can be used to prepare Grignard reagents, which are powerful nucleophiles employed in various organic syntheses. The reaction involves reacting 1-bromohexane with magnesium metal in an anhydrous ether solvent like diethyl ether (Et₂O) to form hexylmagnesium bromide (C₆H₁₃MgBr).

Balanced chemical equation:

CH₃(CH₂)₅Br + Mg (excess) -> CH₃(CH₂)₅MgBr (Hexylmagnesium bromide) + MgBr₂ []

  • Nucleophilic Substitution:

1-Bromohexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile (Nu⁻). The rate of this reaction depends on the strength of the nucleophile. For example, it can react with potassium fluoride (KF) to form 1-hexene (C₆H₁₂).

Balanced chemical equation:

CH₃(CH₂)₅Br + KF -> CH₃(CH₂)₅F (1-Hexene) + KBr []


Physical And Chemical Properties Analysis

  • Melting point: -85 °C []
  • Boiling point: 154-156 °C [, ]
  • Density: 1.176 - 1.18 g/cm³ [, ]
  • Solubility: Insoluble in water (<1 g/L), miscible with most organic solvents []
  • Flammability: Flash point around 50-57 °C [, ]

Mechanism of Action (Not Applicable)

1-Bromohexane is primarily used as a reactant in organic synthesis and does not have a specific biological mechanism of action.

  • Safety Precautions:
Typical of simple alkyl bromides:

  • Grignard Reaction: It can be used to form Grignard reagents, which are important intermediates in organic synthesis.
  • Reactions with Potassium Fluoride: 1-Bromohexane reacts with potassium fluoride to yield the corresponding fluorocarbons .
  • Hydrogenation: The compound can also participate in hydrogenation reactions, converting carbon-carbon double bonds into single bonds.

The synthesis of 1-bromohexane can be achieved through various methods:

  • Free-Radical Addition: One common method involves the free-radical addition of hydrogen bromide to 1-alkenes, which leads to the formation of the 1-bromo derivative via anti-Markovnikov addition.
  • Nucleophilic Substitution: Another method includes the nucleophilic substitution reaction of hexane with bromine in the presence of a Lewis acid catalyst. This reaction is typically carried out under inert atmospheres to prevent oxidation .
  • Direct Addition of Bromine: Direct addition of bromine to hexane can also be performed, often using a radical initiator like t-butyl hydroperoxide .

1-Bromohexane has several applications across different fields:

  • Organic Synthesis: It is widely used as a precursor for synthesizing various organic compounds, including pharmaceuticals.
  • Industrial Solvent: Its low boiling point makes it suitable for use as a solvent in various industrial applications.
  • Alkyl Group Introduction: The compound serves as an intermediate for introducing hexyl groups into other molecules .

Research on the interaction studies involving 1-bromohexane has demonstrated its utility in various catalytic processes. For instance, studies have explored its use in microfluidic reactors for enhancing catalytic activity and turnover frequencies when paired with noble metal catalysts like palladium and platinum . Additionally, investigations into its nucleophilic reactivity have been conducted in ionic liquid environments, comparing its behavior with traditional solvents .

Several compounds share structural similarities with 1-bromohexane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-BromopentaneC5H11BrOne carbon shorter than 1-bromohexane; used similarly in organic synthesis.
1-BromoheptaneC7H15BrOne carbon longer; exhibits similar reactivity patterns but may have different boiling points and solubility characteristics.
2-BromohexaneC6H13BrIsomeric form; differs in reactivity due to the position of the bromine atom on the carbon chain.
Hexyl bromideC6H13BrA more general term that may refer to any bromo derivative of hexane; used interchangeably in some contexts but can include various positional isomers.

The uniqueness of 1-bromohexane lies in its specific structure and functional role as a primary alkyl bromide, making it particularly valuable for certain synthetic pathways and applications that require a straightforward reactivity profile.

XLogP3

3.8

Boiling Point

155.3 °C

LogP

3.8 (LogP)

Melting Point

-84.7 °C

UNII

WVA0FAX7GA

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.97%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (42.27%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.90 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

25495-91-4
111-25-1

Wikipedia

1-bromohexane

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Hexane, 1-bromo-: ACTIVE

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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